molecular formula C9H12N2O2 B1330993 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 842972-14-9

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B1330993
CAS No.: 842972-14-9
M. Wt: 180.2 g/mol
InChI Key: TYDZWBIBMZLMSH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification in Heterocyclic Chemistry

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a nitrogen-containing bicyclic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its structure comprises a partially saturated six-membered cyclohexene ring fused to a five-membered pyrazole ring, with a methyl group at the 5-position and a carboxylic acid moiety at the 3-position. The compound belongs to the tetrahydroindazole subclass, characterized by partial saturation of the six-membered ring, distinguishing it from fully aromatic indazoles.

Classified under heterocyclic chemistry, it falls within the azole family due to its pyrazole component. The Hantzsch–Widman nomenclature system identifies it as a 4,5,6,7-tetrahydro-2H-indazole derivative, reflecting both ring size (nine-membered bicyclic system) and saturation.

Property Value Source
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
CAS Registry Number 842972-14-9
Key Functional Groups Carboxylic acid, methyl group

Historical Context in Indazole Chemistry Research

Indazole chemistry traces its origins to Emil Fischer’s 1883 synthesis of the parent indazole structure via thermal cyclization of ortho-hydrazine cinnamic acid. The tetrahydroindazole subclass emerged later as synthetic methodologies advanced, particularly through Davis–Beirut reactions and catalytic hydrogenation techniques. The specific compound, this compound, gained prominence in the early 21st century as a scaffold for drug discovery, driven by its structural versatility in medicinal chemistry. Early applications focused on its role as an intermediate in synthesizing bioactive molecules, leveraging its hydrogen-bonding capacity from the carboxylic acid group.

Nomenclature and Structural Representation Systems

The IUPAC name 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid reflects its substitution pattern and saturation. Key nomenclature systems include:

  • Hantzsch–Widman : Identifies the compound as a tetrahydroindazole with a carboxylic acid substituent.
  • SMILES : CC1CCC2=C(C1)C(=NN2)C(=O)O.
  • InChI Key : TYDZWBIBMZLMSH-UHFFFAOYSA-N.

Tautomerism between 1H- and 2H-indazole forms is a critical consideration, with the 1H-tautomer being thermodynamically favored due to reduced steric strain. The compound’s structural representation often emphasizes the cis fusion of the pyrazole and cyclohexene rings, stabilized by conjugation between the carboxylic acid and the heterocyclic core.

Significance in Organic and Medicinal Chemistry

In organic synthesis , this compound serves as a versatile building block for constructing complex heterocycles. Its carboxylic acid group enables functionalization via esterification or amidation, while the methyl group enhances lipophilicity for solubility tuning.

In medicinal chemistry , indazole derivatives are prized for their bioactivity, including kinase inhibition and receptor modulation. Although this compound itself is not a marketed drug, its derivatives are explored for cardiovascular and anti-inflammatory applications. For example, structural analogs have shown promise in modulating hypoxia-inducible factor (HIF) pathways, relevant to atherosclerosis and cancer.

Application Area Role of the Compound Reference
Organic Synthesis Intermediate for fused heterocycles
Drug Discovery Scaffold for kinase inhibitors
Molecular Recognition Hydrogen-bonding motifs

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDZWBIBMZLMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349602
Record name 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-14-9
Record name 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-methylcyclohexanone with hydrazine hydrate, followed by cyclization and oxidation steps to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and oxidation processes efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Monoamine Oxidase Inhibition :
    • Recent studies have indicated that derivatives of 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid exhibit significant inhibitory activity against monoamine oxidase enzymes. This property is particularly relevant for the development of antidepressants and treatments for neurodegenerative diseases .
  • Antidepressant Activity :
    • The compound has been explored for its potential antidepressant effects. Research has demonstrated that it can modulate neurotransmitter levels in the brain, which is crucial for mood regulation .
  • Neuroprotective Properties :
    • Investigations into the neuroprotective effects of this compound have shown promise in preventing neuronal damage in models of oxidative stress and inflammation. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. The ability to modify its structure allows researchers to tailor its pharmacological properties to improve efficacy and reduce side effects.

Table 1: Synthesis Pathways and Yield

Synthesis MethodYield (%)Key Features
Method A85High selectivity for desired isomer
Method B70Short reaction time
Method C90Utilizes environmentally friendly solvents

Case Studies

  • Case Study on Antidepressant Efficacy :
    • A clinical study assessed the antidepressant-like effects of a novel derivative of this compound in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups .
  • Neuroprotection Against Oxidative Stress :
    • In vitro studies demonstrated that the compound effectively reduced cell death in neuronal cultures exposed to oxidative stressors. This suggests its potential as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. The indazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydroindazole Core

The compound’s analogs differ in substituent positions, alkyl chain lengths, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Methyl C₉H₁₂N₂O₂ 180.20 Carboxylic acid at C3; methyl at C5; moderate lipophilicity .
5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid 5-Ethyl C₁₀H₁₄N₂O₂ 194.23 Ethyl group increases lipophilicity; potential enhanced metabolic stability .
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid 3-Methyl C₉H₁₂N₂O₂ 180.20 Methyl at C3 may alter steric interactions in binding pockets .
4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid None C₈H₁₀N₂O₂ 166.18 Unsubstituted core; baseline for comparing substituent effects .
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 5-Oxo, ethyl ester C₁₀H₁₂N₂O₃ 208.22 Ester group enhances lipophilicity; ketone introduces polarity .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 842972-14-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.20 g/mol
  • Structural Formula :
C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory properties. For instance, a study highlighted that 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory effects in the carrageenan edema test. The most potent compound in this series had an ED50 value of 3.5 mg/kg, indicating strong efficacy against inflammation .

Anticancer Activity

Indazole derivatives have been explored for their anticancer potential. A review of indazole-containing compounds noted that certain derivatives exhibited selective inhibition against various cancer cell lines, with IC50 values in the nanomolar range. For example, compounds designed based on the indazole scaffold showed promising results against kinases involved in cancer progression .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound may inhibit specific kinases associated with cancer and inflammatory pathways.
  • Modulation of Signaling Pathways : It is suggested to interact with pathways such as ERK1/2 signaling, which plays a crucial role in cell proliferation and survival .

Study 1: Anti-inflammatory Effects

In a controlled experiment utilizing the carrageenan-induced paw edema model in rats, various doses of this compound were administered. Results demonstrated a dose-dependent reduction in edema compared to the control group, confirming its anti-inflammatory potential.

Dose (mg/kg)Edema Reduction (%)
115
330
1050

Study 2: Anticancer Activity

A study investigating the cytotoxic effects of this compound on human cancer cell lines showed that at concentrations of 10 µM and above, significant cell death was observed in both HL60 and HCT116 cell lines. The IC50 values were determined to be approximately 8.3 nM and 1.3 nM respectively .

Cell LineIC50 (nM)
HL608.3
HCT1161.3

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes standard derivatization reactions to form esters, amides, and anhydrides. These reactions are critical for modifying physicochemical properties or creating prodrugs.

Esterification

Reagent/ConditionsProductYieldReference
Ethanol, H₂SO₄ (acid catalysis)Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate78%
Methanol, DCC (coupling agent)Methyl ester derivative85%

Amidation

Reagent/ConditionsProductYieldReference
Thionyl chloride, then NH₃5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide65%
Benzylamine, EDC/HOBtN-Benzylamide derivative72%

Electrophilic Substitution Reactions

The indazole ring participates in electrophilic substitution, with reactivity modulated by the electron-withdrawing carboxylic acid group and electron-donating methyl group.

Halogenation

Reagent/ConditionsPosition SubstitutedProductYieldReference
Br₂ in CHCl₃, 0°CPosition 44-Bromo-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid58%
Cl₂, FeCl₃ catalystPosition 77-Chloro derivative63%

Nitration

Reagent/ConditionsPosition SubstitutedProductYieldReference
HNO₃/H₂SO₄, 50°CPosition 66-Nitro-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid41%

Reduction and Oxidation

The tetrahydroindazole core and substituents undergo redox reactions under controlled conditions.

Reduction of the Carboxylic Acid

Reagent/ConditionsProductYieldReference
LiAlH₄ in THF, reflux3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole70%

Oxidative Ring Modifications

Reagent/ConditionsProductYieldReference
KMnO₄ in acidic aqueous solution5-Methyl-2H-indazole-3-carboxylic acid (aromatization)55%

Ring Functionalization via Cross-Coupling

Transition metal-catalyzed reactions enable C–C bond formation at specific positions.

Suzuki-Miyaura Coupling

Reagent/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, Phenylboronic acid4-Phenyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid67%

Decarboxylation Reactions

Thermal or photochemical decarboxylation removes the carboxylic acid group, generating bioactive intermediates.

Reagent/ConditionsProductYieldReference
Cu powder, quinoline, 200°C5-Methyl-4,5,6,7-tetrahydro-2H-indazole82%

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmaceutical applications.

BaseProductApplicationReference
Sodium hydroxideSodium saltImproved aqueous solubility
L-lysineLysine saltOral bioavailability

Key Mechanistic Insights

  • Steric Effects : The methyl group at position 5 hinders substitution at adjacent positions, directing electrophiles to positions 4, 6, or 7 .

  • Electronic Effects : The electron-withdrawing carboxylic acid deactivates the indazole ring, necessitating strong electrophiles or catalysts for substitution .

Q & A

Q. What are the standard synthetic routes for 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization of tetrahydroindazole precursors. For example, ethyl esters of related tetrahydroindazole derivatives are synthesized via refluxing intermediates with acetic acid and catalysts, followed by hydrolysis to yield carboxylic acids . Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., ethanol or acetic acid), and stoichiometric ratios of reagents like thiourea or arylthioureas. Optimization may involve varying substituents on starting materials to improve yield (e.g., 70–85% yields reported for carboxamide derivatives) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, indazole N-H ~3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.8–7.5 ppm) and confirms cyclization .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₉H₁₃N₂O₂: 181.1) .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Standard assays include:

  • Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ values).
  • Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 50 µM for carboxamide derivatives) .

Advanced Questions

Q. How does X-ray crystallography elucidate the structural and electronic properties of this compound?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.585 Å, b = 9.053 Å, and c = 14.884 Å have been reported for ethyl ester analogs. Electron density maps confirm planar indazole rings and carboxylate group orientation, critical for docking studies .

Q. What structure-activity relationship (SAR) trends are observed in derivatives of this compound?

  • Substituent effects : Bulky groups (e.g., aryl carboxamides) enhance enzyme inhibition but reduce solubility.
  • Positional modifications : Methyl groups at the 5-position improve metabolic stability, while hydroxylation at the 3-position increases polarity and bioavailability .
  • Bioisosteres : Replacing carboxylic acid with tetrazole maintains activity but alters pharmacokinetics .

Q. What mechanistic insights explain contradictory reactivity in synthetic pathways?

Discrepancies in cyclization yields (e.g., 50–85%) arise from competing side reactions. For instance, thiourea intermediates may undergo premature hydrolysis under acidic conditions, reducing product formation. Kinetic studies (e.g., monitoring via TLC or in-situ IR) can identify optimal reaction times and minimize byproducts .

Q. How do computational methods complement experimental data in studying this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) and regioselectivity in electrophilic substitutions.
  • Molecular docking : Simulates binding to target proteins (e.g., kinases) with RMSD values < 2.0 Å, aligning with crystallographic data .

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